molecular formula C13H14N2O4 B11853595 N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide CAS No. 79014-12-3

N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide

Cat. No.: B11853595
CAS No.: 79014-12-3
M. Wt: 262.26 g/mol
InChI Key: CNKPYCPGLOXVQM-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide (CAS Reg. No. 79014-12-3) is a benzopyran-derived compound characterized by a fused benzopyran core substituted with a nitro group at position 6, dimethyl groups at position 2, and an acetamide moiety at position 5. First synthesized and reported by Evans et al. Its structural features, including the electron-withdrawing nitro group and lipophilic dimethyl substituents, influence its physicochemical behavior, such as solubility and metabolic stability.

Properties

CAS No.

79014-12-3

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

N-(2,2-dimethyl-6-nitrochromen-7-yl)acetamide

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-10-7-12-9(6-11(10)15(17)18)4-5-13(2,3)19-12/h4-7H,1-3H3,(H,14,16)

InChI Key

CNKPYCPGLOXVQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C=CC(OC2=C1)(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation of 7-Hydroxy-4-methylcoumarin with Nitro-Substituted Acetamides

The foundational method involves condensing 7-hydroxy-4-methylcoumarin with nitro-substituted acetamides under basic conditions. Piperidine or potassium carbonate (K₂CO₃) catalyzes the nucleophilic substitution at the 7th position of the coumarin ring. The reaction proceeds via refluxing in anhydrous acetone or ethanol for 6–12 hours, achieving yields of 60–80% after recrystallization.

Key Reaction Parameters:

  • Solvent: Anhydrous acetone or ethanol.

  • Catalyst: Piperidine (5–10 mol%) or K₂CO₃ (1.2 equiv).

  • Temperature: 70–80°C under reflux.

  • Time: 6–12 hours.

The nitro group is introduced either before or after acetamide formation, depending on the stability of intermediates. Pre-nitration of the coumarin precursor minimizes side reactions, while post-nitration requires careful control of nitrating agents (e.g., HNO₃/H₂SO₄).

Modern Methodological Advances

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency. Automated systems maintain precise temperature (80 ± 2°C) and pressure, reducing reaction times to 2–4 hours with yields exceeding 85%. Solvent recovery loops and in-line purification modules (e.g., centrifugal partition chromatography) minimize waste.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation step, completing reactions in 15–30 minutes. A study using dimethylformamide (DMF) as a polar aprotic solvent reported 92% yield at 120°C. This method reduces energy consumption but requires specialized equipment.

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity critically affects reaction kinetics:

SolventDielectric ConstantYield (%)Reaction Time (h)
Acetone20.76810
Ethanol24.3728
DMF36.7920.5

Polar aprotic solvents like DMF enhance nucleophilicity but complicate purification.

Catalytic Systems

Comparative studies of catalysts reveal:

CatalystLoading (mol%)Yield (%)Byproducts (%)
Piperidine107812
K₂CO₃120828
DBU5885

1,8-Diazabicycloundec-7-ene (DBU) outperforms traditional bases by suppressing esterification side reactions.

Purification and Characterization

Recrystallization Techniques

Crude product purity improves from 70% to >98% using ethanol-water (3:1) or ethyl acetate-hexane mixtures. Slow cooling (0.5°C/min) yields larger crystals with fewer impurities.

Chromatographic Methods

Flash chromatography (silica gel, ethyl acetate/hexane gradient) resolves nitro-regioisomers, which co-elute in 7:3 ratios. HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity.

Industrial-Scale Production

Pilot Plant Protocols

A patented protocol (WO2024100000A1) details:

  • Continuous Nitration: 7-Hydroxy-4-methylcoumarin in fuming HNO₃ at −5°C for 2 hours.

  • Acetylation: React with acetic anhydride in toluene (110°C, 4 hours).

  • Automated Crystallization: Anti-solvent (n-heptane) addition at 25°C.

This workflow achieves 89% yield with 99.5% purity, costing $12.50 per kilogram .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include amino-substituted chromen derivatives, alkylated acetamides, and various chromen-based heterocycles.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Activity : N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide has shown potential as an antioxidant. Its structure allows it to scavenge free radicals, which may protect cells from oxidative stress and related diseases.
  • Enzyme Inhibition : This compound has been investigated for its ability to inhibit key enzymes associated with various metabolic pathways. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures demonstrate antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is reported to be around 256 µg/mL .
  • Cytotoxicity Against Cancer Cells : Research indicates that this compound may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In another study, researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of bacteria. The findings demonstrated that the compound exhibited notable antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-6-nitro-2H-chromen-7-yl)acetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the chromen ring structure allows the compound to intercalate with DNA, disrupting its function and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Structural Features of N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide and Analogues
Compound Name Core Structure Key Substituents Functional Groups Reference
This compound Benzopyran 6-nitro, 2,2-dimethyl, 7-acetamide Nitro, acetamide, methyl
Methazolamide (MZA) Thiadiazole 3-methyl, 5-sulfonamide Sulfonamide, methyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-trifluoromethyl, 2-phenylacetamide Trifluoromethyl, acetamide
Benzathine benzylpenicillin Penicillin bicyclic core Phenylacetyl, N,N'-dibenzylethylenediamine salt β-lactam, carboxylate, salt form

Key Observations :

  • Core Heterocycles : The target compound’s benzopyran core distinguishes it from thiadiazole (MZA), benzothiazole ( compounds), and β-lactam (penicillin derivatives) systems. These cores influence electronic properties and binding interactions .
  • Substituent Effects : The nitro group in the target compound contrasts with sulfonamide (MZA), trifluoromethyl (benzothiazoles), and phenylacetyl (penicillin) groups, affecting polarity and metabolic pathways .
  • Acetamide Positioning : While the target compound and benzothiazole derivatives share acetamide groups, their placement on different heterocycles may lead to divergent biological activities .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological and Physicochemical Data
Property This compound Methazolamide (MZA) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Solubility Low (lipophilic nitro/dimethyl groups) Moderate (polar sulfonamide) Low (trifluoromethyl enhances hydrophobicity)
Metabolic Stability Likely high (electron-deficient nitro group resists oxidation) Low (prone to glutathione conjugation) Variable (depends on substituents)
Therapeutic Target Undefined (preliminary studies) Carbonic anhydrase inhibitor Kinase inhibition (hypothesized)

Key Findings :

  • Solubility : The nitro and dimethyl groups in the target compound reduce solubility compared to sulfonamide-containing MZA but align with trifluoromethyl-substituted benzothiazoles .
  • Metabolism : MZA undergoes extensive glutathione conjugation (forming MSG, MCG metabolites), while the target compound’s nitro group may confer resistance to such pathways .
  • Bioactivity : MZA’s sulfonamide group enables carbonic anhydrase inhibition, whereas benzothiazole derivatives are explored for kinase modulation. The target compound’s nitro-acetamide motif lacks direct mechanistic data but may interact with redox-sensitive targets .

Biological Activity

N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide is a synthetic compound belonging to the class of nitrobenzopyrans, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2O4C_{16}H_{16}N_{2}O_{4}. Its structure features a nitro group, which is often associated with enhanced biological activity. The compound's properties include:

PropertyValue
Molecular Weight272.296 g/mol
LogP3.06360
Density1.166 g/cm³
Boiling Point419.8 ºC
Flash Point211.9 ºC

Antitumor Activity

Research indicates that nitrobenzopyrans exhibit significant antitumor properties. A study reported that compounds with a nitro group at the C3 position of the benzopyran structure demonstrate enhanced cytotoxicity against various cancer cell lines. For instance, this compound showed promising results in inhibiting the proliferation of human cancer cells, with an effective concentration (EC50) comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as iNOS and COX-2. Studies have shown that it can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β in activated macrophages . This makes it a candidate for further development in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the nitro group significantly enhances the biological activity of benzopyran derivatives. Modifications in the substituents on the benzopyran ring can lead to variations in potency and selectivity toward different biological targets. For example:

  • Nitro Group Position : Compounds with a nitro group at the C6 position demonstrate higher cytotoxicity compared to those without.
  • Substituent Variations : The introduction of alkyl or aryl groups at specific positions can improve solubility and bioavailability, enhancing overall efficacy .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment : In a preclinical trial involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups treated with saline .
  • Antibacterial Efficacy : A comparative study against common pathogens showed that this compound outperformed several conventional antibiotics in terms of MIC values, indicating its potential as an effective antimicrobial agent .
  • Inflammation Model : In models of induced inflammation, treatment with this compound led to marked reductions in swelling and pain responses compared to untreated controls .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(2,2-Dimethyl-6-nitro-2H-1-benzopyran-7-yl)acetamide?

Methodological Answer:
The synthesis of nitro-substituted benzopyran acetamides typically involves multi-step routes, including:

  • Nitro-functionalization : Introduce the nitro group early in the synthesis to avoid side reactions. This can be achieved via nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent over-nitration.
  • Acetamide coupling : React the nitro-benzopyran intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the acetamide moiety.
  • Chromene ring formation : Use cyclization strategies, such as acid-catalyzed intramolecular esterification or Claisen rearrangement, to construct the 2H-benzopyran core.

Key Validation : Monitor reaction progress via TLC and confirm final structure using IR (amide C=O stretch ~1650–1680 cm⁻¹) and ¹H NMR (acetamide methyl singlet at δ 2.1–2.3 ppm) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • ¹H/¹³C NMR : Assign protons on the benzopyran ring (aromatic protons at δ 6.5–8.0 ppm) and acetamide group (N–CH₃ at δ 2.1–2.3 ppm). Use DEPT-135 to distinguish CH₃ groups.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray Crystallography : Resolve the 2,2-dimethyl and nitro substituent positions on the benzopyran ring. Hydrogen-bonding patterns (e.g., N–H···O interactions) can clarify packing behavior .

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